Streptozotocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN WATER, LOWER ALCOHOLS & KETONES.

SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS.

Synonyms

Canonical SMILES

Isomeric SMILES

- STZ has been widely used to produce experimental models of both type 1 and type 2 Diabetes Mellitus (T1DM and T2DM) in mice . It’s used to study the effects of these conditions on cardiac structure, function, and transcriptome . Different doses of STZ and diet chows are used to generate T1DM and T2DM in mice . The results show that STZ-induced T1DM and T2DM affect left ventricular function and myocardial performance differently .

- STZ is used to model Alzheimer’s disease through memory loss in mice . It’s used to study the molecular mechanisms underlying the progression of Alzheimer’s disease and mitochondrial fragmentation induced by aberrant brain insulin signaling in the hippocampal neurons .

- STZ is used in inflammation research, particularly in the context of diabetes. For example, one study found that Pien-Tze-Huang, a traditional Chinese medicine, promotes wound healing in STZ-induced diabetes models by improving oxidative stress via the Nrf2/ARE pathway .

- STZ is used to study oxidative stress, particularly in relation to diabetes. For example, one study found that curcumin, a bioactive compound of turmeric, can prevent STZ-induced diabetes through the modulation of oxidative stress and inflammation .

- STZ has been used to induce insulitis, an inflammation of the islets of Langerhans in the pancreas, in experimental animals . This model is used to study the autoimmune process against beta-cells of the pancreatic islets of Langerhans, which is a key aspect of Type 1 Diabetes .

- STZ is used to induce memory impairment in experimental models, which is useful for studying conditions like Alzheimer’s disease . For example, one study found that Edaravone improves STZ-induced memory impairment via alleviation of behavioral dysfunction, oxidative stress, inflammation, and histopathological parameters .

Diabetes Research

Alzheimer’s Disease Research

Inflammation Research

Oxidative Stress Research

Insulitis Research

Memory Loss Research

- STZ has been used to induce transplantable mouse renal cell cancers . The study found that STZ induced kidney tumors in up to 25% of mice, with up to 18% characterized as renal cell carcinomas (RCCs) . This model is used to study new therapeutic strategies based on antineovascular agents and antitumor cytokines .

- STZ has been used in research on pancreatic beta cells . It’s used to study the effects of STZ on pancreatic islets and glucose metabolism . For example, one study found that STZ-induced diabetes led to significant restoration of endogenous beta-cell function . Another study suggested that STZ’s beta cell toxicity is mediated through recognition by the beta cell .

- STZ is used in research on neurodegenerative diseases . For example, it’s used to model Alzheimer’s disease through memory loss in mice . One study found that STZ-induced neurotoxicity and brain insulin resistance could be a therapeutic intervention for the treatment of sporadic Alzheimer’s disease .

- While STZ is not directly used in obesity research, it’s used in studies related to diabetes and metabolic disorders, which are often associated with obesity .

Cancer Research

Pancreatic Beta Cell Research

Neurodegenerative Diseases Research

Obesity Research

Neuropathy Research

- STZ has been used to produce experimental models of both type 1 and type 2 Diabetes Mellitus (T1DM and T2DM) in mice . These models have been crucial in exploring the pathophysiology of Diabetic Cardiomyopathy (DCM), a condition that is a major cause of morbidity and mortality in diabetes mellitus .

- STZ has been used in studies related to hepatotoxicity. For example, one study found that biologically synthesized silver nanoparticles could protect against hepatic toxicity induced by STZ in rats .

- STZ has been used in research on nephrotoxicity. For example, one study found that adenine, STZ, and TGF-β1 have been shown to induce renal fibrosis .

- STZ has been used in research on retinopathy. For example, one study found that ocular application of the Kinin B1 Receptor Antagonist LF22-0542 inhibits retinal inflammation and oxidative stress in STZ-diabetic rats .

- STZ has been used in research on metabolic syndrome. For example, one study found that different dietary lipids could ameliorate biomarkers linked to metabolic syndrome in both healthy and STZ-induced diabetic rats .

Cardiovascular Diseases Research

Hepatotoxicity Research

Nephrotoxicity Research

Retinopathy Research

Metabolic Syndrome Research

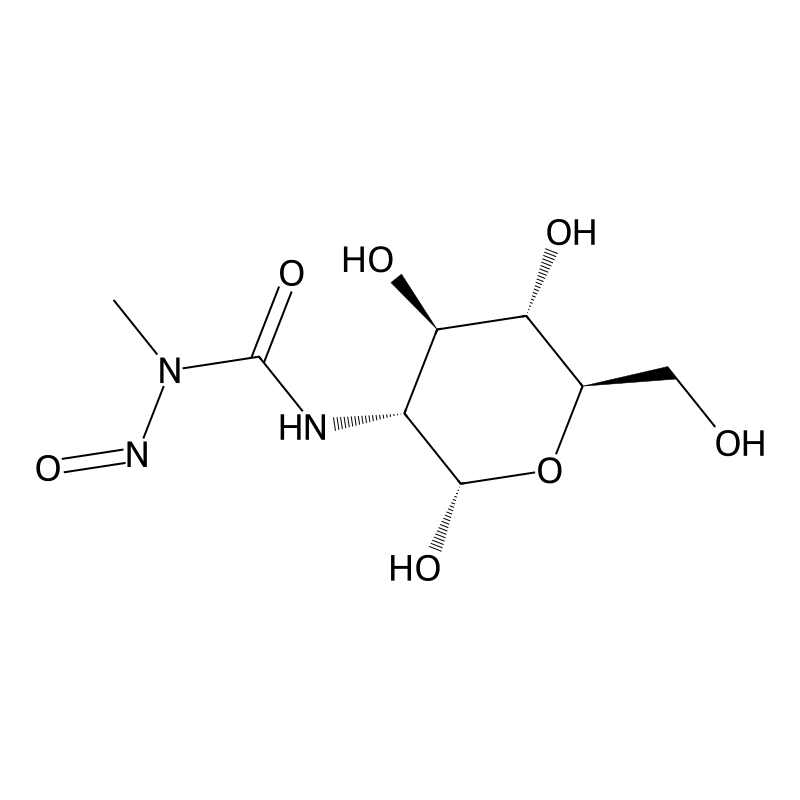

Streptozotocin is a naturally occurring compound classified as an alkylating antineoplastic agent, primarily derived from the bacterium Streptomyces achromogenes. Its chemical structure features a glucosamine moiety linked to a nitrosourea group, which allows it to mimic glucose. This structural similarity enables its selective uptake by pancreatic beta cells via the glucose transporter protein GLUT2, leading to targeted cytotoxic effects on these insulin-producing cells. Streptozotocin is primarily utilized in the treatment of certain pancreatic cancers, particularly metastatic islet cell carcinoma, and serves as a critical tool in diabetes research due to its ability to induce diabetes in experimental models .

The primary mechanism of action of STZ in pancreatic beta cells is thought to involve multiple pathways:

- DNA alkylation: The N-nitrosourea group can alkylate DNA, leading to strand breaks and cell death [].

- Nitric oxide generation: STZ can decompose to generate nitric oxide, which can further contribute to beta cell dysfunction and death.

- Increased oxidative stress: STZ can increase the production of reactive oxygen species, leading to oxidative damage in beta cells.

Physical and Chemical Properties

Streptozotocin is a hazardous compound and should be handled with appropriate precautions:

- Toxicity: STZ is highly toxic and can cause severe health effects, including diabetes, kidney damage, and liver damage.

- Carcinogen: STZ is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).

- Mutagenicity: STZ can cause mutations in DNA.

The mechanism of action of streptozotocin involves several biochemical pathways. It acts as a DNA alkylating agent, leading to the formation of methylcarbonium ions that can bind to nucleic acids and disrupt DNA synthesis. This results in cross-linking of DNA strands, ultimately inhibiting cell proliferation and inducing apoptosis. Additionally, streptozotocin interferes with the bio

Streptozotocin exhibits significant biological activity characterized by its selective toxicity towards pancreatic beta cells. Upon entering these cells, it induces apoptosis through mechanisms that include DNA damage and inhibition of O-GlcNAcase, an enzyme crucial for intracellular protein glycosylation. This leads to oxidative stress and subsequent cell death. The compound has also been shown to induce neuroinflammation and amyloid-beta accumulation in brain tissues, making it relevant for Alzheimer's disease research .

Streptozotocin is biosynthesized by Streptomyces achromogenes, where specific gene clusters facilitate its production. Recent studies have identified a non-heme iron enzyme, SznF, responsible for forming the N-N bond within the nitrosourea pharmacophore through oxidative rearrangement. Chemical synthesis methods have also been explored but are less common than natural extraction due to the complexity involved in replicating its structure .

Streptozotocin has several notable applications:

- Cancer Treatment: It is primarily used in treating metastatic islet cell carcinoma of the pancreas.

- Diabetes Research: It serves as a model for inducing diabetes in laboratory animals, aiding research into type 1 and type 2 diabetes mechanisms.

- Neurodegenerative Disease Studies: Its ability to induce cognitive impairment and amyloid-beta accumulation makes it valuable in Alzheimer's disease research .

Research has demonstrated that streptozotocin interacts with various cellular pathways:

- It inhibits O-GlcNAcase, leading to altered glycosylation patterns that can affect cell survival.

- The compound's interaction with DNA results in apoptosis through programmed cell death mechanisms.

- Additionally, streptozotocin's ability to generate reactive oxygen species contributes significantly to its cytotoxic effects on pancreatic beta cells .

Streptozotocin shares similarities with other compounds that target pancreatic beta cells or exhibit alkylating properties. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Mechanism of Action | Primary Use |

|---|---|---|---|

| Alloxan | Similar glucose analog | Induces oxidative stress | Diabetes induction in animal models |

| Nitrosourea | Nitrosourea moiety | DNA alkylation | Anticancer research |

| Azaserine | Nitrosourea moiety | Inhibits nucleotide synthesis | Antitumor agent |

| 5-Fluorouracil | Pyrimidine analog | Inhibits DNA synthesis | Cancer treatment |

Streptozotocin's unique feature lies in its selective uptake by pancreatic beta cells via GLUT2 transporters, which distinguishes it from other alkylating agents that do not exhibit such specificity .

Streptozotocin demonstrates notable solubility in polar solvents, with water being the primary solvent of choice for biological applications. The compound readily dissolves in water at concentrations up to 50-53 mg/mL, producing solutions that range from clear to slightly hazy with a characteristic light yellow coloration [3] [4]. This aqueous solubility corresponds to molar concentrations of approximately 188.5-199.8 millimolar, providing sufficient concentration ranges for most experimental protocols [5].

The solubility profile in alcoholic solvents presents significantly different characteristics. In absolute ethanol, streptozotocin exhibits limited solubility of approximately 0.92 mg/mL, corresponding to a molar concentration of 3.47 millimolar [6] [7]. This reduced solubility in ethanol, while limiting for some applications, remains sufficient for specialized formulations where aqueous systems are not suitable [8].

Organic polar solvents provide alternative solubilization options with varying degrees of effectiveness. Dimethyl sulfoxide demonstrates excellent solubilizing capacity, achieving concentrations up to 53 mg/mL (199.8 millimolar), comparable to aqueous solutions [5] [9]. Dimethylformamide offers moderate solubility of approximately 5 mg/mL, while maintaining chemical stability of the dissolved compound [10].

Buffered aqueous systems present particular importance for maintaining both solubility and stability. Sodium citrate buffer systems at concentrations of 0.01 molar provide solubility of approximately 5 mg/mL while offering enhanced pH control [9] [10]. Phosphate-buffered saline systems, despite their biological compatibility, demonstrate reduced stability compared to acidic buffer systems [4].

pH-Dependent Degradation Kinetics

The stability of streptozotocin in aqueous solution exhibits pronounced pH dependence, with acidic conditions providing optimal stability profiles. Maximum solution stability occurs at pH 4.0 to 4.5, where the compound remains stable for extended periods with minimal degradation [4] [11] [12]. Under these optimal conditions, degradation rates remain below 4% over four-hour periods at room temperature [11].

At pH 4.0, streptozotocin maintains structural integrity for up to four hours at room temperature, with degradation kinetics following first-order reaction patterns [11]. The half-life under these conditions exceeds four hours, making this pH range suitable for extended storage and preparation protocols [13]. These acidic conditions are achieved through citrate buffer systems, which simultaneously provide pH control and chemical stabilization [4] [12].

Neutral pH conditions present significantly different degradation profiles. At pH 7.4, corresponding to physiological conditions, streptozotocin undergoes complete degradation within four hours [14] [15]. The degradation follows accelerated kinetics with a half-life of approximately one hour, severely limiting the utility of neutral pH preparations [11]. This rapid degradation at physiological pH is attributed to hydrolytic processes that destabilize the nitrosourea moiety [15].

Intermediate pH values demonstrate transitional stability characteristics. At pH 6.7 to 7.8, streptozotocin exhibits moderate stability suitable for immediate injection protocols but inadequate for extended storage [16]. The degradation rate at these pH values follows intermediate kinetics with half-lives ranging from one to three hours [11].

pH values above 7.4 result in even more rapid degradation, with the compound becoming essentially unusable within hours of preparation. Conversely, pH values below 4.0, while providing enhanced chemical stability, may present biocompatibility concerns for certain applications [12] [17].

Thermal Decomposition Pathways

Streptozotocin exhibits thermal instability that becomes pronounced at elevated temperatures, with decomposition onset occurring at approximately 115°C. The compound's melting point of 121°C coincides with thermal decomposition, indicating that the material cannot exist in a stable liquid phase under standard atmospheric conditions [1] [18] [19].

The thermal decomposition process involves multiple pathways that result in the breakdown of both the glucosamine and nitrosourea components. Primary decomposition begins with the cleavage of the nitrosourea moiety, releasing methylating species and generating various decomposition products [20]. This initial decomposition step is critical as it represents the loss of biological activity and the potential formation of reactive intermediates [21].

Secondary thermal decomposition pathways involve the degradation of the glucosamine component, leading to the formation of various carbonyl compounds and dehydration products. The decomposition is typically endothermic, requiring continuous heat input to maintain the degradation process [22]. The complete thermal breakdown results in the formation of carbon dioxide, water vapor, nitrogen oxides, and various organic decomposition products [23].

The thermal stability range for streptozotocin is limited to temperatures below 100°C under ambient atmospheric conditions. Storage at -20°C provides optimal thermal stability for long-term preservation, with the compound remaining stable for years under these conditions [1] [18]. Intermediate temperatures between 0°C and 25°C are suitable for short-term storage, though degradation rates increase with temperature [24].

Temperature-dependent degradation kinetics follow Arrhenius behavior, with reaction rates doubling approximately every 10°C increase in temperature. This temperature sensitivity necessitates careful thermal control during storage, handling, and preparation procedures [11].

Mutarotation Dynamics in Aqueous Solutions

Streptozotocin exists in two anomeric forms (α and β) that undergo spontaneous interconversion in aqueous solution through a process known as mutarotation. Freshly prepared solutions contain predominantly the α-anomer (85-95%), which gradually equilibrates to a mixture containing approximately 36% α-anomer and 64% β-anomer [25] [26] [27].

The mutarotation process reaches equilibrium within 90 to 120 minutes at room temperature, with the rate of interconversion being temperature and pH dependent [28] [29]. The equilibrium composition remains stable once established, providing consistent solution properties for extended periods [26]. This equilibration process has significant implications for biological activity, as the α-anomer demonstrates greater toxicity compared to the β-anomer [25].

High-performance liquid chromatography analysis reveals that the composition changes most rapidly during the first 30 minutes after dissolution, with the rate of change decreasing as equilibrium is approached [26] [29]. The anomer ratio can be monitored through optical rotation measurements, which change from the initial high positive rotation of the α-anomer to the equilibrium value reflecting the mixed composition [27].

Anomer-equilibrated solutions demonstrate several practical advantages including reduced mortality in experimental animals and more consistent biological responses [26] [29]. The equilibrated solutions maintain biological activity while providing more predictable pharmacological effects compared to freshly prepared solutions containing predominantly the α-anomer [28] [30].

Storage conditions affect the mutarotation rate, with refrigerated solutions reaching equilibrium more slowly than those at room temperature. However, once equilibrium is achieved, the anomer ratio remains stable for weeks when stored under appropriate conditions [26] [29].

Oxidative Stability and Radical Formation Mechanisms

Streptozotocin demonstrates susceptibility to oxidative degradation that involves complex radical formation mechanisms. The compound can both generate and react with various reactive oxygen species, creating a dynamic oxidative environment that affects its stability and biological activity [31] [32].

Under ambient atmospheric conditions, streptozotocin undergoes gradual oxidative degradation that produces superoxide anion radicals as primary reactive species [31] [33]. This radical formation is enhanced in the presence of transition metal ions, particularly iron and copper, which catalyze electron transfer reactions leading to accelerated decomposition [34] [32]. The generation of superoxide radicals follows a concentration-dependent pattern, with higher streptozotocin concentrations producing proportionally more radical species [31].

The oxidative degradation pathway involves the interaction of streptozotocin with xanthine oxidase systems, resulting in enhanced superoxide radical production [31] [33]. This interaction suggests that the compound can function as both a substrate and catalyst in radical-generating systems, potentially explaining some of its complex biological effects [34]. The radical formation is particularly pronounced in cellular environments where enzymatic systems can facilitate electron transfer processes [35] [32].

Light exposure significantly accelerates oxidative degradation through photochemical processes that generate multiple radical species including hydroxyl radicals and peroxy radicals [36]. These photogenerated radicals can initiate chain reactions that rapidly degrade the compound, necessitating storage in dark conditions to maintain stability [37].

Protective measures against oxidative degradation include storage under inert atmospheres, addition of appropriate antioxidants, and avoidance of metal-containing containers [7] [32]. Nitrogen or argon atmospheres provide effective protection by eliminating oxygen-mediated degradation pathways [38]. Antioxidant systems, particularly those involving glutathione or ascorbic acid, can scavenge radical intermediates and preserve compound integrity [39].

Purity

Physical Description

Ivory-colored or pale yellow solid; [HSDB] Light yellow crystalline solid; [MSDSonline]

Color/Form

PALE-YELLOW CRYSTALS

Ivory-colored crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-1.45 (LogP)

-1.7

Appearance

Melting Point

Storage

UNII

8H27GUR065

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

... A SPECIFIC BETA CELL TOXIN & THEREFORE USEFUL IN TREATMENT OF METASTATIC ISLET CELL TUMORS.

IT HAS ... BEEN FOUND TO BE ACTIVE IN HODGKIN'S DISEASE, OTHER LYMPHOMAS, & OCCASIONALLY IN MELANOMA & MALIGNANT CARCINOID TUMORS ... .

THE PROFUSE WATERY DIARRHEA OBSERVED IN PATIENTS WITH PANCREATIC CHOLERA (VERNER MORRISON SYNDROME, SECRETORY DIARRHEA) PRODUCED BY METASTATIC NONBETA CELL TUMORS HAS BEEN RELIEVED BY INFUSION OF STREPTOZOCIN INTO THE HEPATIC ARTERY.

MEDICATION (VET): ... EMPLOYED AS DIABETOGENIC AGENT IN EXPERIMENTAL ANIMALS.

Pharmacology

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01A - Alkylating agents

L01AD - Nitrosoureas

L01AD04 - Streptozocin

Mechanism of Action

DRUG IS CAPABLE OF INHIBITING SYNTH OF DNA IN MICROORGANISMS & MAMMALIAN CELLS; IT AFFECTS ALL STAGES OF MAMMALIAN CELL CYCLE. BIOCHEMICAL STUDIES HAVE ALSO REVEALED POTENT INHIBITORY EFFECTS ON PYRIDINE NUCLEOTIDES & ON KEY ENZYMES INVOLVED IN GLYCONEOGENESIS.

Mechanisms underlying cytotoxicity by the monofunctional nitrosourea streptozotocin were evaluated in DNA repair-deficient E coli mutants. Strains not proficient in recombinational repair which lack either RecA protein or RecBC gene products were highly sensitive to streptozotocin (1X10-4 to 1X10-6 M concn for 30 min at 37 °C). In contrast, cells that constituitively synthesize RecA protein and cannot initiate SOS repair mechanisms because of uncleavable LexA repressor (recAo98 lexA3) were resistant to this drug compared to a lexA3 strain. E coli cells lacking both 3-methyladenine DNA glycosylases I (tag) and II (alkA) also were highly sensitive to streptozotocin. DNA synthesis was most inhibited by streptozotocin in recA and alkA tag E coli mutants, but was suppressed less markedly in wild-type and recBC cells. DNA degradation was most extensive in recA E coli after streptozotocin treatment (400 ul 10-3 M for 30 min at 37 °C), while comparable in recBC, alkA tag, and wild-type cells. Although incr single-stranded DNA breaks were present after streptozotocin treatment in recA and recBC mutants compared to the wild type, no significant incr in DNA single-stranded breaks was noted in alkA tag E coli. Further, DNA breaks in recBC cells were repaired, while those present in recA cells were not.

Pictograms

Health Hazard

Other CAS

18883-66-4

Absorption Distribution and Excretion

As much as 20% of the drug (or metabolites containing an N-nitrosourea group) is metabolized and/or excreted by the kidney.

IN ALL THESE SPECIES /MICE, RATS, CATS, MONKEYS & DOGS/ STR /STREPTOZOTOCIN/ GIVEN PARENTERALLY ... MARKEDLY CONCENTRATED IN LIVER & KIDNEY; FOR EXAMPLE, IN DOGS ... RETAINED IN LIVER FOR MANY HR AFTER ... NO LONGER ... DETECTED IN BLOOD .

STREPTOZOTOCIN ... WELL ABSORBED FROM GI TRACT IN MICE, BUT ABSORPTION WAS POOR IN MONKEYS & NEGLIGIBLE IN DOGS.

(14)C-LABELLED STREPTOZOTOCIN GIVEN BY IV INJECTION WAS RAPIDLY CLEARED FROM BLOOD OF RATS, SO THAT LESS THAN 1% REMAINED AFTER 10 MINUTES.

STREPTOZOTOCIN (NSC-85998) WAS RAPIDLY EXCRETED IN URINE OF TREATED MICE; 72% OF AN INJECTED DOSE IN THE 4-HR URINE. FIVE URINARY METABOLITES WERE DETECTED ... .

Following intraperitoneal or IV administration of streptozocin in animals, the drug and its metabolites are rapidly distributed mainly into the liver, kidneys, intestine, and pancreas, with lower concentrations being distributed into skeletal muscle, spleen, lungs, heart, and thymus. Concentrations of the drug or its metabolites in the liver, kidneys, intestine, and pancreas are consistently higher than those in plasma. Streptozocin does not appear to cross the blood-brain barrier in animals or humans; however, in humans, metabolites of streptozocin readily distribute into CSF. ... The drug readily crosses the placenta in monkeys.

Metabolism Metabolites

STUDIES WITH STREPTOZOTOCIN LABELLED WITH (14)C IN DIFFERENT POSITIONS INDICATE THAT ITS RAPID METABOLISM IN RAT ... RESULTS IN METABOLITE DERIVED FROM METHYL BEARING NITROSOUREIDO SIDECHAIN. /SRP: DIAZOMETHANE/

/IN MICE URINE/ FIVE URINARY METABOLITES WERE DETECTED; 2 OF THEM WERE THE ALPHA AND BETA-ANOMERS OF THE ANTIBIOTIC.

Streptozocin and metabolites have a short distribution phase (t1/2 6 min) followed by possibly two elimination phases representing active metabolites (t1/2 beta 3.5 hr, t1/2 gamma 40 hr).

Streptozocin is not orally active. After intravenous administration, it is rapidly cleared from plasma and is undetectable after three hours. Metabolites are detected in plasma for up to 24 hours. The drug concentrates in certain tissues; the liver and kidneys contain the highest levels, and pancreas also concentrates streptozocin. Parent drug and metabolites are eliminated rapidly by the kidney; 60% to 70% of a dose is recovered in urine within four hours. Only 10% to 20% of an excreted dose is parent drug.

Wikipedia

Drug Warnings

STREPTOZOTOCIN FREQUENTLY ASSOCIATED WITH CHANGES IN LIVER SCAN. SUGGESTED THAT MINOR SCAN CHANGES MIGHT BE ATTRIBUTED ERRONEOUSLY TO INTRINSIC HEPATIC DISEASE.

Biological Half Life

AFTER IV INFUSIONS OF 200-1600 MG/SQ M, PEAK CONCN IN PLASMA ARE 30-40 UG/ML; HALF-LIFE OF DRUG IS APPROX 15 MIN. ONLY 10-20% OF DOSE IS RECOVERED IN URINE.

... STREPTOZOTOCIN ... FOLLOW APPARENT TWO-COMPARTMENT MODEL KINETICS IN MAN AFTER BOLUS IV INJECTION, WITH MEAN FAST & SLOW DISPOSITION HALF-TIME VALUES OF 4.6 & 40 MIN RESPECTIVELY. THE LATTER VALUE IS 2.5-FOLD GREATER THAN REPORTED PREVIOUSLY FOR PT RECEIVING STREPTOZOTOCIN BY SLOW IV INFUSION.

SEVEN PATIENTS GIVEN SINGLE 1.5 G/SQ M IV DOSE SHOWED MEAN HALF-LIFE OF APPROX 40 MINUTES & HALF-LIFE OF ELIMINATION OF ABOUT 15 MINUTES.

Use Classification

Methods of Manufacturing

ISOLATION FROM STREPTOMYCES ACHROMOGENES FERMENTATION BROTH.

General Manufacturing Information

Analytic Laboratory Methods

A METHOD USING HIGH-PRESSURE LIQ CHROMATOGRAPHY EFFECTIVELY SEPARATES ALPHA & BETA ANOMERIC FORMS OF STREPTOZOTOCIN.

EPA Method A122. High pressure liquid chromatography/ultra violet method can be applied for the determination of streptozotocin extracted from acetonitrile or aqueous extracts. This method has a detection limit of 2 ng for streptozotocin. The solvent flow rate is 1 liter/min, and the wavelength of detection is 254 nm.

Clinical Laboratory Methods

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Male Wistar rats were divided into six groups. For inducing diabetes, a single iv injection of 60 mg streptozotocin/kg in a physiological saline solution was given at the time indicated below. Manganese was given by ip injection of 15 mg manganese chloride/kg/day in the saline solution for a period indicated in each group. Group 1 was injected with a vehicle for streptozotocin and saline solution for 2 wk (control group). Group 2 was given streptozotocin and treated with saline for 2 wk (streptozotocin group). Group 3 was given the vehicle for streptozotocin and saline for 1 wk, then received manganese for 2 wk (saline-manganese group). Group 4 was injected with streptozotocin and later treated in the same way as in group 3 (streptozotocin-manganese group). Group 5 was administered with managanese for 2 wk, given streptozotocin and followed by 1 wk saline administration (manganese-streptozotocin-saline group). Group 6 was also given manganese for 2 wk and streptozotocin but followed by manganese for 1 wk (manganese-streptozotocin-manganese group). When streptozotocin was given, the blood glucose level rose over 400 mg/dl and stabilized in a few days. The manganese content in the pancreas, spleen, and kidney of streptozotocin-manganese-treated rats were much lower than those in the tissues in group 3, whereas, those in the brain, thymus, and liver remained unchanged. The pancreas, kidney, and brain of group 6 showed more of an incr in manganese content than did those in the manganese-streptozotocin-saline group (group 5). The liver showed a slight incr in manganese content, but the thymus and spleen of group 6 had less manganese contents than did those of group 5.

In rats, the development of cataracts /by streptozotocin/ were interfered with by administering nicotinamide, a unsaturated fat diet, vitamin E, or aldose- reductase inhibitors.

Concurrent administration of streptozocin with carmustine profoundly enhanced marrow toxicity and the incidence of thrombocytopenia; therapeutic activity was not enhanced.

For more Interactions (Complete) data for STREPTOZOTOCIN (16 total), please visit the HSDB record page.

Stability Shelf Life

When stored as recommended, the powder for injection is stable for at least 3 years after the date of manufacture; when stored at room temperature, the powder for injection is stable for a least 1 year after the date of manufacture.

Dates

Brentjens R, Saltz L (2001). "Islet cell tumors of the pancreas: the medical oncologist's perspective". Surg Clin North Am. 81 (3): 527–42. doi:10.1016/S0039-6109(05)70141-9. PMID 11459269.

Rossini, A. A.; Like, A. A. A; Chick, W. L.; Appel, M. C.; Cahill Jr, G. F. (1977). "Studies of streptozotocin-induced insulitis and diabetes". Proceedings of the National Academy of Sciences of the United States of America. 74 (6): 2485–2489. Bibcode:1977PNAS...74.2485R. doi:10.1073/pnas.74.6.2485. PMC 432197. PMID 142253.

Costa, Michael; Bernardi, Jamile; Fiuza, Tiago; Costa, Lidiane; Brandão, Ricardo; Pereira, Maria E. (2016-06-25). "N-acetylcysteine protects memory decline induced by streptozotocin in mice". Chemico-Biological Interactions. 253: 10–17. doi:10.1016/j.cbi.2016.04.026. ISSN 1872-7786. PMID 27087133.

Szkudelski T (2001). "The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas". Physiol Res. 50 (6): 537–46. PMID 11829314.

Wang Z, Gleichmann H (1998). "GLUT2 in pancreatic islets: crucial target molecule in diabetes induced with multiple low doses of streptozotocin in mice". Diabetes. 47 (1): 50–6. doi:10.2337/diabetes.47.1.50. PMID 9421374.

Schnedl WJ, Ferber S, Johnson JH, Newgard CB (1994). "STZ transport and cytotoxicity. Specific enhancement in GLUT2-expressing cells". Diabetes. 43 (11): 1326–33. doi:10.2337/diabetes.43.11.1326. PMID 7926307.

Vavra JJ, Deboer C, Dietz A, Hanka LJ, Sokolski WT (1959). "Streptozotocin, a new antibacterial antibiotic". Antibiot Annu. 7: 230–5. PMID 13841501.

Mansford KR, Opie L (1968). "Comparison of metabolic abnormalities in diabetes mellitus induced by streptozotocin or by alloxan". Lancet. 1 (7544): 670–1. doi:10.1016/S0140-6736(68)92103-X. PMID 4170654.

Rerup CC (1970). "Drugs producing diabetes through damage of the insulin secreting cells". Pharmacol Rev. 22 (4): 485–518. PMID 4921840. Archived from the original on 2012-07-12.

Murray-Lyon IM, Eddleston AL, Williams R, Brown M, Hogbin BM, Bennett A, Edwards JC, Taylor KW (1968). "Treatment of multiple-hormone-producing malignant islet-cell tumour with streptozotocin". Lancet. 2 (7574): 895–8. doi:10.1016/S0140-6736(68)91058-1. PMID 4176152.

Ng, Tai L.; Rohac, Roman; Mitchell, Andrew J.; Boal, Amie K.; Balskus, Emily (2019). "An N-nitrosating metalloenzyme constructs the pharmacaphore of streptozotocin". Nature. 566 (7742): 94–99. Bibcode:2019Natur.566...94N. doi:10.1038/s41586-019-0894-z. PMC 6369591. PMID 30728519.

Bolzán AD, et al. Mutat Res. 2002, 512(2-3), 121-13

Saini KS, et al. Biochem Mol Biol Int, 1996, 39(6), 1229-1236.

Arison RN, et al. Diabetes, 1967, 16(1), 51-56.

Iwase M, et al. Tohoku J Exp Med, 1989, 159(2), 83-90.

Szkudelski, T. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas. Physiol. Res. 50(6), 537-546 (2001).

Leiter, E.H. Multiple low-dose streptozotocin-induced hyperglycemia and insulitis in C57BL mice: Influence of inbred background, sex, and thymus. Proc. Natl. Acad. Sci. USA 79(2), 630-634 (1982).

Melmed, R.N., Benitez, C.J., and Holt, S.J. Intermediate cells of the pancreas. III. Selective autophagy and destruction of β-granules in intermediate cells of the rat pancreas induced by alloxan and streptozotocin. J. Cell Sci. 13(1), 297-315 (1973).

Bennett, R.A., and Pegg, A.E. Alkylation of DNA in rat tissues following administration of streptozotocin. Cancer Res. 41(7), 2786-2790 (1981).

Kramer, J., Moeller, E.L., Hachey, A., et al. Differential expression of GLUT2 in pancreatic islets and kidneys of New and Old World nonhuman primates. Am. J. Physiol. Regul. Integr. Comp. Physiol. 296(3), R786-R793 (2009).